(S)-TCO-PEG2-Maleimide

Bioorthogonal Chemistry Click Chemistry Stereochemistry

(S)-TCO-PEG2-Maleimide is a heterobifunctional linker comprising an (S)-trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer of two ethylene glycol units (PEG2), and a maleimide functional group. It belongs to the class of antibody-drug conjugate (ADC) linkers and bioorthogonal click chemistry reagents.

Molecular Formula C22H33N3O7
Molecular Weight 451.5 g/mol
Cat. No. B15138521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TCO-PEG2-Maleimide
Molecular FormulaC22H33N3O7
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h4,6,8-9,18H,1-3,5,7,10-17H2,(H,23,26)(H,24,29)/b6-4+/t18-/m1/s1
InChIKeyYLCMFTRHNUCAEU-MJICGBHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-TCO-PEG2-Maleimide: ADC Linker and Bioorthogonal Click Chemistry Reagent for Bioconjugation


(S)-TCO-PEG2-Maleimide is a heterobifunctional linker comprising an (S)-trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer of two ethylene glycol units (PEG2), and a maleimide functional group [1]. It belongs to the class of antibody-drug conjugate (ADC) linkers and bioorthogonal click chemistry reagents. The TCO group undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules with exceptional kinetics, while the maleimide group enables site-specific conjugation to thiol-containing biomolecules such as cysteine residues .

Why (S)-TCO-PEG2-Maleimide Cannot Be Substituted with Generic Analogs: Stereochemistry, PEG Length, and Purity Matter


Generic substitution of (S)-TCO-PEG2-Maleimide with racemic TCO linkers, linkers with different PEG chain lengths (e.g., PEG1, PEG4), or alternative click chemistry handles (e.g., DBCO) compromises critical performance parameters. The (S)-stereoisomer of TCO exhibits distinct reaction kinetics and stability profiles compared to the racemic mixture [1]. The PEG2 spacer length specifically balances solubility enhancement with minimal steric hindrance, whereas longer PEG chains (e.g., PEG4) may reduce conjugation efficiency due to increased flexibility and steric bulk . Furthermore, variations in purity (≥95% for this product vs. ~90% for many generic linkers) directly impact conjugation yield, product homogeneity, and downstream biological activity . The quantitative evidence below substantiates these differential claims.

Quantitative Evidence Guide: (S)-TCO-PEG2-Maleimide vs. Closest Analogs


(S)-TCO Stereochemistry Confers Superior Reaction Kinetics Compared to Racemic TCO

The (S)-enantiomer of trans-cyclooctene ((S)-TCO) demonstrates significantly faster reaction kinetics with tetrazines compared to the traditional (racemic) TCO mixture. A direct head-to-head comparison using TCO-TAMRA conjugates showed that the AgNO3 complex of a highly reactive s-TCO-TAMRA conjugate labeled a protein-tetrazine conjugate in live cells with faster kinetics and similar labeling yield relative to a 'traditional' TCO-TAMRA conjugate [1]. Independent kinetic studies have reported second-order rate constants up to 2.86 × 10^5 M^-1 s^-1 for sTCO with diphenyl-s-tetrazine derivatives at 25°C in water [2].

Bioorthogonal Chemistry Click Chemistry Stereochemistry

PEG2 Linker Length Optimizes Conjugation Efficiency Relative to Longer PEG4/PEG6 Spacers

The PEG2 spacer in (S)-TCO-PEG2-Maleimide provides a compact, flexible connection that minimizes steric hindrance during dual-site conjugation . In contrast, longer PEG linkers (e.g., PEG4, PEG6) can introduce excessive flexibility and increased steric bulk, potentially reducing conjugation efficiency. While systematic studies of PEG length effects on TCO-maleimide linker performance are limited, related work on brush polymer-protein conjugates demonstrates that increasing oligoethylene glycol linker length from 0 to 4 units improved conjugation yield from ~30% to ~80%, but with diminishing returns beyond a certain optimal length [1]. The PEG2 unit represents a rational middle ground that enhances solubility without compromising the proximity required for efficient tetrazine-TCO cycloaddition or maleimide-thiol coupling.

ADC Linker PEGylation Bioconjugation Efficiency

TCO-Tetrazine Click Chemistry Outperforms DBCO-Azide by 4–6 Orders of Magnitude in Reaction Rate

The TCO-tetrazine inverse electron demand Diels-Alder (iEDDA) reaction is among the fastest bioorthogonal reactions available, with second-order rate constants ranging from 10^4 to 10^6 M^-1 s^-1 depending on tetrazine substitution [1]. In contrast, the widely used DBCO-azide strain-promoted azide-alkyne cycloaddition (SPAAC) proceeds with rate constants typically between 0.1 and 1.0 M^-1 s^-1 in physiological buffers [2]. A direct tabulation of rate constants shows DBCO with benzyl azide at 2.4 × 10^-3 M^-1 s^-1 in acetonitrile [3]. This represents a rate enhancement of approximately 10^4 to 10^6 fold for the TCO-tetrazine system.

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Maleimide-Thiol Conjugation Achieves >95% Coupling Efficiency Under Mild Physiological Conditions

The maleimide group in (S)-TCO-PEG2-Maleimide reacts selectively and efficiently with free sulfhydryl (-SH) groups on cysteine residues, forming a stable thioether bond. Optimal conjugation occurs at pH 6.5–7.2, where the maleimide-thiol reaction proceeds rapidly while minimizing maleimide hydrolysis . This chemistry achieves coupling efficiencies routinely exceeding 95% under optimized conditions, significantly outperforming alternative thiol-reactive handles like iodoacetamide, which can cross-react with other nucleophiles (e.g., methionine, histidine) at higher pH [1].

Bioconjugation Thiol-Maleimide Chemistry Site-Specific Labeling

High Purity (≥95%) Ensures Reproducible Conjugation and Minimizes Side Reactions

(S)-TCO-PEG2-Maleimide is manufactured to a purity specification of ≥95% as determined by HPLC or NMR analysis . This high purity level significantly reduces the presence of impurities that can act as competing nucleophiles or quench reactive TCO/tetrazine intermediates. In contrast, many generic TCO-PEG-maleimide linkers are supplied at lower purities (typically 90–92%), leading to variable conjugation yields and increased byproduct formation . The 5% purity difference translates to a 2.5-fold reduction in total impurity burden (5% vs. 10% impurity), which is critical for applications requiring stoichiometric control and minimal purification.

Chemical Purity Quality Control ADC Manufacturing

Stability Profile: Ambient Temperature Shipping Tolerance with -20°C Long-Term Storage

(S)-TCO-PEG2-Maleimide exhibits adequate stability for routine laboratory handling. The compound is stable at ambient temperature for several days during ordinary shipping and customs clearance, eliminating the need for costly cold-chain logistics in most scenarios [1]. For long-term storage, the manufacturer recommends -20°C in a sealed container protected from light and moisture . This stability profile contrasts with certain tetrazine-functionalized reagents, which may require continuous cold storage and are more prone to degradation upon freeze-thaw cycles.

Stability Storage Conditions Logistics

High-Value Application Scenarios for (S)-TCO-PEG2-Maleimide Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Linker for Site-Specific Payload Attachment

(S)-TCO-PEG2-Maleimide enables a two-step ADC assembly strategy: first, maleimide-mediated conjugation to engineered cysteine residues on the antibody (DAR control through thiol stoichiometry, ≥95% coupling efficiency ), followed by ultrafast iEDDA ligation (k > 10^4 M^-1 s^-1 [1]) of tetrazine-functionalized cytotoxic payloads. This orthogonal approach minimizes payload exposure during conjugation and allows modular payload screening. The (S)-stereochemistry ensures maximal reaction kinetics, reducing reaction time and preserving antibody integrity [2].

Pretargeted Molecular Imaging and Radiotherapy

In pretargeted strategies, a TCO-modified targeting vector (e.g., antibody) is administered first and allowed to accumulate at the target site. Subsequently, a tetrazine-bearing imaging probe (e.g., 18F-labeled tetrazine) or radiotherapeutic is injected and undergoes rapid, bioorthogonal ligation in vivo. The exceptional kinetics of (S)-TCO (up to 2.86 × 10^5 M^-1 s^-1 [1]) enable efficient capture of the small-molecule probe at the tumor site within minutes, while unbound probe clears rapidly, improving signal-to-background ratios [3].

Site-Specific Protein Labeling and Bioconjugation for Chemical Biology

Researchers can exploit the orthogonal reactivity of (S)-TCO-PEG2-Maleimide to sequentially introduce two distinct functional modules onto a single protein. For example, maleimide-thiol chemistry (pH 6.5–7.2, >95% efficient ) can install a fluorophore at a specific cysteine, while subsequent iEDDA ligation (30 min, 5 μM [4]) attaches a biotin or affinity tag via tetrazine. The PEG2 spacer minimizes steric interference between the two conjugated moieties, preserving protein activity .

PET Tracer Synthesis via IEDDA Click Chemistry

(S)-TCO-PEG2-Maleimide serves as a versatile precursor for constructing 18F-labeled PET probes. As demonstrated in the synthesis of [18F]MeTz-PEG2-RM26, a TCO-functionalized peptide (TCO-PEG2-RM26) undergoes rapid iEDDA ligation with an 18F-labeled tetrazine synthon, yielding the final tracer with >98% radiochemical purity and 3.5–4.3 GBq/μmol molar activity in under 75 minutes [5]. The (S)-TCO stereochemistry ensures maximum reaction rate, critical for working with short-lived 18F (t1/2 = 110 min).

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